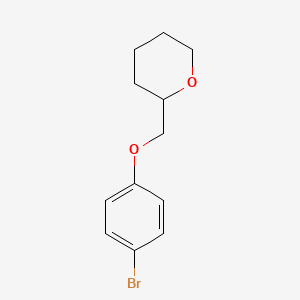

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

Description

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran (CAS 528881-31-4) is a halogenated heterocyclic compound widely employed as a synthetic intermediate in organic chemistry. It features a tetrahydropyran (THP) ring substituted with a 4-bromophenoxymethyl group. This compound is valued for its role in synthesizing lithiated or Grignard reagents, such as 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide, which are critical in cross-coupling reactions . Commercial grades (≥97% purity) are supplied by Sigma-Aldrich and Shanghai Aladdin, with applications spanning pharmaceuticals, materials science, and agrochemicals .

Properties

IUPAC Name |

2-[(4-bromophenoxy)methyl]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNGXKCLSDSPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622029 | |

| Record name | 2-[(4-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528881-31-4 | |

| Record name | 2-[(4-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored for its efficiency and reduced reaction times:

-

- Combine 4-bromophenol and tetrahydro-2H-pyran in a microwave reactor.

- Use a suitable solvent like DMF or DMSO.

- Apply microwave irradiation for a specified duration, usually ranging from 5 to 15 minutes.

Advantages : This method can significantly reduce reaction time and improve yields due to enhanced molecular interactions under microwave conditions.

One-Pot Synthesis

Another efficient approach is the one-pot synthesis involving multiple reactants:

-

- Start with a mixture of 4-bromophenol, an aldehyde (if applicable), and tetrahydro-2H-pyran in a single reaction vessel.

- Use an acid catalyst to promote the reaction.

Outcome : This method simplifies the process by reducing purification steps and can yield high amounts of product in shorter time frames.

Characterization of Product

The synthesized product can be characterized using various analytical techniques:

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This is the primary reaction type for this compound, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound .

Scientific Research Applications

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.

Catalysis: It can act as a catalyst or a catalyst precursor in certain chemical reactions.

Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran involves its ability to participate in nucleophilic substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds . This reactivity makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Halogen vs. Alkyl/Aryl Groups

Tetrahydro-2-(4-methylphenoxy)-2H-pyran (CAS 13481-09-9)

- Structure: THP ring with a 4-methylphenoxy group instead of 4-bromophenoxymethyl.

- Molecular Formula : C₁₂H₁₆O₂ (MW 192.26) vs. C₁₂H₁₅BrO₂ (MW 287.15 for the target compound).

- Key Differences: The methyl group lacks the electron-withdrawing and leaving group properties of bromine, reducing reactivity in nucleophilic substitutions. Applications focus on non-halogenated intermediates, such as in polymer synthesis .

6-(4-Bromophenyl)tetrahydro-2H-pyran-2-one (3e)

- Structure : THP ring fused with a ketone (pyran-2-one) and a 4-bromophenyl group.

- Key Differences: The ketone introduces electrophilic reactivity (e.g., susceptibility to nucleophilic attack), unlike the ether-linked bromophenoxy group in the target compound. Used in catalytic hydroboration and asymmetric synthesis due to its planar carbonyl geometry .

Positional Isomerism: Para vs. Meta Bromine

2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran (CAS 1155511-07-1)

- Structure: Bromine at the meta position on the phenoxy group.

- Key Differences :

Chain Length and Flexibility

2-(6-Bromohexyloxy)tetrahydropyran

- Structure : THP linked to a 6-bromohexyl chain via an ether bond.

- Molecular Formula : C₁₁H₂₁BrO₂ (MW 289.19).

- Key Differences :

2-(2-Bromoethoxy)tetrahydro-2H-pyran

Functional Group Additions

1-(2-Bromophenyl)-N-(4-cyano-THP-4-yl)-pyrazole-3-carboxamide (9e)

- Structure: THP ring substituted with a cyano group and a bromophenyl-pyrazole moiety.

- Key Differences: The cyano group increases polarity, enhancing bioactivity (e.g., antiviral or enzyme inhibition). Demonstrated anti-hepatitis B activity in preclinical studies, contrasting with the target compound’s role as a non-bioactive intermediate .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent | Application |

|---|---|---|---|---|---|

| 2-((4-Bromophenoxy)methyl)THP | 528881-31-4 | C₁₂H₁₅BrO₂ | 287.15 | 4-Bromophenoxymethyl | Cross-coupling reagent synthesis |

| Tetrahydro-2-(4-methylphenoxy)THP | 13481-09-9 | C₁₂H₁₆O₂ | 192.26 | 4-Methylphenoxy | Polymer intermediates |

| 2-(6-Bromohexyloxy)THP | 53963-10-3 | C₁₁H₂₁BrO₂ | 289.19 | 6-Bromohexyloxy | Lipid-based drug delivery |

| 6-(4-Bromophenyl)THP-2-one | - | C₁₁H₁₁BrO₂ | 255.11 | 4-Bromophenyl, ketone | Catalytic hydroboration |

Biological Activity

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran, commonly referred to as BMTHP, is a halogenated heterocyclic compound with significant potential in pharmacology. Its structure features a tetrahydropyran ring substituted with a bromophenoxy group, which contributes to its biological activities. This article reviews the biological activity of BMTHP, focusing on its antimicrobial properties, anti-inflammatory applications, and interactions with biomolecules.

Chemical Structure and Properties

The molecular formula of BMTHP is C₁₁H₁₃BrO₂. The presence of the bromine atom enhances its reactivity and biological activity compared to non-halogenated analogs. The compound is synthesized through methods such as Williamson ether synthesis and Mitsunobu reaction, with characterization confirmed by techniques like NMR and IR spectroscopy.

Antimicrobial Properties

Research indicates that BMTHP exhibits notable antimicrobial activity. A study conducted on various bacterial strains showed that BMTHP effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains were determined, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that BMTHP may serve as a lead compound for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Activity

In addition to its antimicrobial properties, BMTHP has been studied for its anti-inflammatory effects. In vitro assays demonstrated that BMTHP significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The compound's ability to inhibit nuclear factor kappa B (NF-κB) signaling pathways was also noted, indicating a mechanism through which it exerts its anti-inflammatory effects.

Interaction with Biomolecules

Interaction studies involving BMTHP have focused on its behavior in biological systems. Preliminary findings suggest that it may interact favorably with specific enzyme targets, enhancing its efficacy as a therapeutic agent. Docking studies revealed strong binding affinities to various proteins associated with disease pathways.

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| Protein A | -34.27 |

| Protein B | -37.44 |

| Protein C | -59.14 |

These interactions highlight the compound's potential for multitarget-directed therapy.

Case Studies

- Antimicrobial Efficacy : A case study involving the application of BMTHP in treating bacterial infections in animal models showed promising results. Mice infected with Staphylococcus aureus were treated with BMTHP, resulting in significant reductions in bacterial load and improved survival rates compared to untreated controls.

- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of BMTHP led to decreased levels of inflammatory markers and improved clinical scores in treated animals.

Safety and Toxicology

Preliminary toxicological assessments indicate that BMTHP has a favorable safety profile, with an LD50 greater than 4 g/kg, suggesting it is safe for oral administration at high dosages . However, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example:

- Reacting 4-bromophenol with tetrahydropyran derivatives in the presence of KOH in dry DMSO .

- Using 3,4-dihydro-2H-pyran and 4-bromo-1-butanol with catalysts like Amberlyst 15 to form tetrahydropyranyl ethers .

- Copper(II)-bisphosphine-catalyzed oligomerization for stereochemical control, yielding diastereomerically pure derivatives (e.g., compound 72 in ) .

- Validation : Products are characterized via ¹H/¹³C NMR, MS (EI/CI), and IR spectroscopy to confirm regiochemistry and purity .

Q. How is this compound utilized as a synthetic intermediate?

- Applications :

- Serves as a precursor for lithiated intermediates (e.g., 2-(4-lithiophenoxy)-tetrahydro-2H-pyran) in organometallic reactions .

- Used to synthesize Grignard reagents like 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide for coupling reactions .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing tetrahydropyran derivatives?

- Diastereoselective Synthesis :

- Chiral catalysts (e.g., copper(II)-bisphosphine systems) control stereochemistry during oligomerization, as seen in the synthesis of (2R*,3S*,4S*) and (2S*,3S*,4S*) isomers .

- Reaction optimization (e.g., solvent choice, temperature) minimizes racemization; for example, THF at -78°C improves enantiomeric excess .

- Validation : X-ray crystallography and NOESY NMR confirm spatial arrangements of substituents .

Q. How does this compound exhibit biological activity?

- Anticancer Mechanisms :

- Inhibits HMG-CoA reductase (IC₅₀ comparable to pitavastatin) and disrupts cholesterol biosynthesis in vitro .

- Modulates focal adhesion kinase (FAK) phosphorylation, impacting cancer cell migration .

- Experimental Design :

- Dose-response assays (0.1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .

- Radiolabeled ligand assays (e.g., ³H-thymidine incorporation) quantify DNA synthesis inhibition .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Data Discrepancies : Variations in IC₅₀ values across studies may arise from differences in cell lines, assay conditions, or impurity profiles.

- Resolution Strategies :

- Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C, 5% CO₂) .

- Use high-purity batches (>97%) validated by HPLC-MS to exclude confounding effects from byproducts .

- Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing synthetic derivatives?

- Structural Elucidation :

- ¹H NMR (δ 1.5–4.5 ppm for tetrahydropyran protons; coupling constants confirm chair conformation) .

- High-resolution MS (e.g., ESI-TOF) for molecular ion identification .

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) and C18 columns; retention times compared to standards .

Q. How can computational tools enhance synthesis planning for tetrahydropyran derivatives?

- AI-Driven Retrosynthesis : Platforms like Pistachio and Reaxys propose routes based on similar compounds (e.g., tetrahydro-4-methyl-2-phenyl-2H-pyran derivatives) .

- Density Functional Theory (DFT) : Predicts transition-state energetics for stereochemical outcomes, reducing trial-and-error in catalyst selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.